molecular formula C6H2BrClN2O2S B14835517 6-Bromo-4-cyanopyridine-2-sulfonyl chloride

6-Bromo-4-cyanopyridine-2-sulfonyl chloride

Cat. No.: B14835517
M. Wt: 281.52 g/mol
InChI Key: PYRNTKWXQCGPQF-UHFFFAOYSA-N
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Description

6-Bromo-4-cyanopyridine-2-sulfonyl chloride is a chemical compound with the molecular formula C6H2BrClN2O2S and a molecular weight of 281.51 g/mol . This compound is known for its applications in various chemical reactions and its role as an intermediate in the synthesis of more complex molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Bromo-4-cyanopyridine-2-sulfonyl chloride typically involves the bromination of 4-cyanopyridine-2-sulfonyl chloride. The reaction conditions often include the use of bromine or a brominating agent in the presence of a suitable solvent and catalyst .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale bromination reactions under controlled conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or distillation to obtain the final product .

Chemical Reactions Analysis

Types of Reactions

6-Bromo-4-cyanopyridine-2-sulfonyl chloride undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents used. For example, substitution reactions with amines can yield amine derivatives, while coupling reactions can produce biaryl compounds .

Scientific Research Applications

6-Bromo-4-cyanopyridine-2-sulfonyl chloride has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 6-Bromo-4-cyanopyridine-2-sulfonyl chloride involves its reactivity as a sulfonyl chloride. The sulfonyl chloride group is highly reactive and can form covalent bonds with nucleophiles, leading to the formation of sulfonamide or sulfone derivatives. These reactions are often catalyzed by suitable catalysts and occur under mild conditions .

Properties

Molecular Formula

C6H2BrClN2O2S

Molecular Weight

281.52 g/mol

IUPAC Name

6-bromo-4-cyanopyridine-2-sulfonyl chloride

InChI

InChI=1S/C6H2BrClN2O2S/c7-5-1-4(3-9)2-6(10-5)13(8,11)12/h1-2H

InChI Key

PYRNTKWXQCGPQF-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(N=C1S(=O)(=O)Cl)Br)C#N

Origin of Product

United States

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